molecular formula C21H20O3 B129462 1-Methoxy-2,4-bis(phenylmethoxy)benzene CAS No. 6383-02-4

1-Methoxy-2,4-bis(phenylmethoxy)benzene

Cat. No. B129462
CAS RN: 6383-02-4
M. Wt: 320.4 g/mol
InChI Key: SOUJDBXWBHIGNG-UHFFFAOYSA-N
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Description

1-Methoxy-2,4-bis(phenylmethoxy)benzene, commonly known as Bisbenzylisoquinoline Alkaloid, is a naturally occurring compound found in various plant species. It has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 1-Methoxy-2,4-bis(phenylmethoxy)benzene is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of pro-inflammatory cytokines, modulation of neurotransmitter receptors, and induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 1-Methoxy-2,4-bis(phenylmethoxy)benzene has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and modulating neurotransmitter receptors.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Methoxy-2,4-bis(phenylmethoxy)benzene in lab experiments include its natural origin, low toxicity, and potential therapeutic properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-Methoxy-2,4-bis(phenylmethoxy)benzene. These include investigating its potential as a natural antioxidant and neuroprotective agent, exploring its effects on various neurotransmitter systems, and studying its potential as a therapeutic agent for various inflammatory and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
1-Methoxy-2,4-bis(phenylmethoxy)benzene is a naturally occurring compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.

Synthesis Methods

1-Methoxy-2,4-bis(phenylmethoxy)benzene can be synthesized through various methods, including the condensation reaction of o-methoxybenzaldehyde and 1,2-diphenylethane-1,2-dione or the cyclization reaction of 2-bromo-1-methoxy-4-(phenylmethoxy)benzene with sodium hydride. The synthesized compound can be purified through column chromatography or recrystallization.

Scientific Research Applications

1-Methoxy-2,4-bis(phenylmethoxy)benzene has been studied for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated for its effects on the central nervous system, such as its ability to inhibit dopamine transporter and modulate serotonin receptors. Additionally, it has been shown to have potential as a natural antioxidant and neuroprotective agent.

properties

CAS RN

6383-02-4

Product Name

1-Methoxy-2,4-bis(phenylmethoxy)benzene

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

1-methoxy-2,4-bis(phenylmethoxy)benzene

InChI

InChI=1S/C21H20O3/c1-22-20-13-12-19(23-15-17-8-4-2-5-9-17)14-21(20)24-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3

InChI Key

SOUJDBXWBHIGNG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

synonyms

2,4-bis(Benzyloxy)-1-methoxybenzene;  (((4-Methoxy-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

Origin of Product

United States

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